1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole
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Overview
Description
1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoimidazole core substituted with a 3,4-dimethoxy-benzenesulfonyl group, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with benzoimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzoimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted benzoimidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to upregulate the expression of tissue inhibitors of metalloproteinase 3 (TIMP3), which inhibits matrix metalloproteinases (MMPs) involved in tumor growth and metastasis . This upregulation leads to the inhibition of tumor cell invasion, migration, and angiogenesis, thereby exerting its anti-tumor effects.
Comparison with Similar Compounds
3,4-Dimethoxybenzenesulfonyl chloride: A precursor used in the synthesis of 1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole.
1H-benzoimidazole: The core structure that can be modified to produce various derivatives with different properties.
MPT0B390: A related arylsulfonamide derivative that also exhibits anti-tumor and anti-metastatic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to upregulate TIMP3 expression and inhibit MMPs sets it apart from other similar compounds, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-14-8-7-11(9-15(14)21-2)22(18,19)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENZCNGDKHCLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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